N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of a butoxyphenyl group and a heptafluorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves a multi-step process. One common method starts with the reaction of 4-butoxyaniline with heptafluorobutyric anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: A related compound with similar structural features but lacking the heptafluorobutanamide moiety.
4-n-Butoxyphenyl isocyanate: Another compound with a butoxyphenyl group, used in different chemical reactions and applications.
Uniqueness
N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide group, which imparts distinct chemical properties such as high electronegativity and resistance to degradation. These properties make it valuable for specific applications where stability and reactivity are crucial.
Properties
Molecular Formula |
C14H14F7NO2 |
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Molecular Weight |
361.25 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C14H14F7NO2/c1-2-3-8-24-10-6-4-9(5-7-10)22-11(23)12(15,16)13(17,18)14(19,20)21/h4-7H,2-3,8H2,1H3,(H,22,23) |
InChI Key |
GDOXHCABHVSBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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